Cas no 1089303-25-2 (4-(4-chlorophenyl)-3,3-dimethylbutanoic acid)
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid
- Benzenebutanoic acid, 4-chloro-β,β-dimethyl-
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- Inchi: 1S/C12H15ClO2/c1-12(2,8-11(14)15)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15)
- InChI Key: VFYGTRVUHKQCKG-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(C)(C)CC1=CC=C(Cl)C=C1
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-158086-0.05g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 0.05g |
$101.0 | 2023-04-20 | |
| Enamine | EN300-158086-0.1g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 0.1g |
$152.0 | 2023-04-20 | |
| Enamine | EN300-158086-0.25g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 0.25g |
$216.0 | 2023-04-20 | |
| Enamine | EN300-158086-0.5g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 0.5g |
$407.0 | 2023-04-20 | |
| Enamine | EN300-158086-1.0g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 1g |
$528.0 | 2023-04-20 | |
| Enamine | EN300-158086-2.5g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 2.5g |
$1034.0 | 2023-04-20 | |
| Enamine | EN300-158086-5.0g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 5g |
$1530.0 | 2023-04-20 | |
| Enamine | EN300-158086-10.0g |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid |
1089303-25-2 | 95% | 10g |
$2269.0 | 2023-04-20 | |
| TRC | C376068-10mg |
4-(4-Chlorophenyl)-3,3-dimethylbutanoic Acid |
1089303-25-2 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C376068-50mg |
4-(4-Chlorophenyl)-3,3-dimethylbutanoic Acid |
1089303-25-2 | 50mg |
$ 160.00 | 2022-04-01 |
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid
Comprehensive Overview of 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid (CAS No. 1089303-25-2): Properties, Applications, and Industry Insights
4-(4-chlorophenyl)-3,3-dimethylbutanoic acid (CAS No. 1089303-25-2) is a specialized organic compound with a molecular formula of C12H15ClO2. This chlorophenyl derivative features a unique structural combination of a dimethylbutanoic acid backbone and a 4-chlorophenyl substituent, making it valuable in pharmaceutical and agrochemical research. Its molecular weight of 226.7 g/mol and distinct chemical properties have garnered attention for potential applications in drug intermediates and fine chemical synthesis.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid. Researchers frequently search for "CAS 1089303-25-2 solubility," "synthesis route for 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid," or "biological activity of chlorophenyl derivatives," reflecting its relevance in modern medicinal chemistry. The compound's logP value (estimated at 3.2) suggests moderate lipophilicity, a critical parameter in drug design optimization.
From a structural-activity relationship perspective, the 4-chlorophenyl group contributes to potential metabolic stability, while the dimethylbutanoic acid moiety may influence molecular recognition in biological systems. Analytical techniques like HPLC purity analysis (typically >95%) and NMR characterization (showing distinctive aromatic proton signals at 7.2–7.4 ppm) are essential for quality control in research-grade applications.
The compound's thermal properties, including a melting point range of 110–115°C, make it suitable for high-temperature reactions. In process chemistry, its crystalline nature facilitates purification via recrystallization methods, often using ethanol/water mixtures. These characteristics align with growing industry demands for scalable synthetic routes and cost-effective intermediates.
Emerging applications in crop protection chemicals have been explored, leveraging its phenyl-containing structure for potential pesticide formulations. However, comprehensive ecotoxicological studies remain an active area of investigation. The scientific community continues to examine its structure-property relationships through computational modeling and QSAR analyses.
From a regulatory compliance perspective, proper handling requires standard laboratory safety protocols, though it doesn't fall under restricted substance lists. Storage recommendations typically suggest ambient temperature conditions in airtight containers to maintain stability. The compound's shelf life can exceed 24 months when stored properly, as indicated by accelerated stability testing data.
Innovative research directions include exploring its potential as a building block for functional materials and investigating its catalytic applications in asymmetric synthesis. The pharmacophore potential of this compound continues to inspire novel molecular designs, particularly in small molecule therapeutics targeting enzyme inhibition pathways.
Market analysts note steady growth in demand for such specialty chemicals, driven by expanding contract research organizations and generic drug development pipelines. Suppliers increasingly highlight batch-to-batch consistency and regulatory documentation as key purchasing criteria for CAS 1089303-25-2.
Environmental considerations have prompted studies on biodegradation pathways and waste treatment methods for similar aromatic carboxylic acids. The compound's environmental fate remains an important consideration in sustainable chemistry initiatives, particularly regarding water solubility (measured at 0.15 mg/mL at 25°C) and soil adsorption characteristics.
Advanced spectroscopic characterization, including FT-IR analysis (showing carbonyl stretch at 1710 cm-1) and mass spectrometry (with characteristic molecular ion peak at m/z 226), provides essential data for compound identification and impurity profiling. These analytical approaches support quality assurance in GMP-compliant manufacturing environments.
The future research landscape may explore derivatization strategies to enhance its bioavailability or modify its physicochemical properties for specific applications. With increasing interest in structure-based drug design, 4-(4-chlorophenyl)-3,3-dimethylbutanoic acid serves as a valuable chemical scaffold for developing novel therapeutic agents and agricultural chemicals.
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